molecular formula C6H6BrN3O2 B1520160 5-Bromo-3-nitrobenzene-1,2-diamine CAS No. 84752-20-5

5-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B1520160
CAS No.: 84752-20-5
M. Wt: 232.03 g/mol
InChI Key: FBPCXPVYWUQREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-nitrobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The synthesis of this compound involves three reactions :

Because the end product is meta, a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Pharmacokinetics

The compound is expected to have high gi absorption . The compound has a Log Po/w (iLOGP) of 1.02, indicating some degree of lipophilicity .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Action Environment

The action environment can influence the action, efficacy, and stability of this compound. For example, the reaction conditions for its synthesis involve heating with diammonium sulfide in ethanol at 90°C . Environmental factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s action and stability.

Properties

IUPAC Name

5-bromo-3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPCXPVYWUQREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671865
Record name 5-Bromo-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84752-20-5
Record name 5-Bromo-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-bromo-2,6-dinitrobenzenamine was dissolved in EtOH (50 mL) and (NH4)2S (2.2 mL) was added to the mixture. The reaction mixture was heated to 90° C. for 1 h. TLC showed a new compound and some remaining starting material remained. Additionally, another batch (NH4)2S (2.5 mL) was added. After 1 h, TLC analysis showed little starting material remained. The reaction mixture was concentrated to give a deep red solid. It was then purified by silica gel chromatography eluted with DCM to afford the desired product as a red solid (578 mg, 50%). 1H NMR (300 MHz, CDCl3) δ ppm 3.50 (br s, 2H), 5.93 (br s, 2H), 7.04 (d, 1H, J=1.8 Hz), 7.87 (d, 1H, J=1.8 Hz); LC-MS: m/e=232 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-nitrobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-nitrobenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-nitrobenzene-1,2-diamine
Reactant of Route 4
5-Bromo-3-nitrobenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-nitrobenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-nitrobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.